5-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)isoxazole-3-carboxamide
Description
5-Methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a thiazole core substituted at position 4 with a pyridin-2-yl group and at position 2 with an isoxazole-3-carboxamide moiety. The isoxazole ring is further substituted with a methyl group at position 3.
Synthesis of analogous compounds (e.g., 5-methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide) involves coupling acid chlorides with thiazol-2-amine derivatives in acetonitrile, yielding crystalline products after solvent evaporation .
Properties
IUPAC Name |
5-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c1-8-6-10(17-19-8)12(18)16-13-15-11(7-20-13)9-4-2-3-5-14-9/h2-7H,1H3,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJDEIMBNCNSHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)isoxazole-3-carboxamide typically involves multiple steps, including the formation of the thiazole and isoxazole rings, followed by their coupling with the pyridine moiety. One common synthetic route involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Formation of Isoxazole Ring: The isoxazole ring is often formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling with Pyridine: The final step involves coupling the thiazole and isoxazole rings with a pyridine derivative through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and catalysts, to maximize yield and purity .
Chemical Reactions Analysis
5-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings, where nucleophiles replace existing substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been extensively investigated for its biological activities , particularly:
- Antimicrobial Activity : Studies indicate that compounds with thiazole and isoxazole moieties exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
- Antifungal Properties : Research has demonstrated its efficacy against fungal pathogens, including Candida albicans, suggesting potential use in antifungal therapies .
- Anti-inflammatory Effects : The compound's structure allows it to interact with inflammatory pathways, showing promise as an anti-inflammatory agent in preclinical studies.
- Anticancer Activity : It has been explored for its anticancer properties, with mechanisms involving apoptosis induction and cell cycle regulation. Studies indicate that it may target enzymes like topoisomerase II, leading to DNA damage in cancer cells .
Synthesis and Chemical Properties
The synthesis of 5-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)isoxazole-3-carboxamide typically involves several steps:
- Formation of Thiazole Ring : This can be achieved through cyclization reactions involving thiourea derivatives.
- Formation of Isoxazole Ring : Often synthesized via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkenes.
- Coupling with Pyridine : The final step involves nucleophilic substitution to couple the thiazole and isoxazole rings with a pyridine derivative .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited significant inhibition zones compared to standard antibiotics, highlighting its potential as a new antimicrobial agent .
Case Study 2: Anticancer Mechanism
In vitro studies on various cancer cell lines demonstrated that this compound induced apoptosis through mitochondrial pathways. The compound was shown to disrupt mitochondrial membrane potential, leading to cell death in a dose-dependent manner .
Mechanism of Action
The mechanism of action of 5-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death. This mechanism is particularly relevant in its potential anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Insights
- Carboxamide Position : The target compound’s isoxazole-3-carboxamide group differs from the 4-carboxamide analog in . Positional changes may alter hydrogen-bonding capacity and solubility. For example, the 4-carboxamide derivative crystallizes efficiently from toluene, while the 3-carboxamide variant’s behavior remains unstudied .
- Thiazole Substitution : The 4-(pyridin-2-yl) group on the thiazole ring introduces additional aromaticity compared to simpler thiazole derivatives (e.g., ’s unsubstituted thiazole). This substitution could enhance target binding via π-π interactions, similar to bromine’s role in VPC-14449’s DNA-binding activity .
- Synthetic Complexity : Compounds like those in require multi-step syntheses due to intricate substituents (e.g., ureido, benzyl groups), whereas the target compound’s synthesis is likely simpler, akin to the 60%-yield reaction in .
Spectroscopic and Crystallographic Considerations
- NMR Challenges : Misassignment of bromine positions in VPC-14449 led to discrepancies between synthetic batches . This underscores the importance of precise structural validation for the target compound, particularly given its pyridine and methyl substituents.
- Crystallography : The 4-carboxamide analog in forms stable crystals via slow toluene evaporation, with refinement data confirming geometric hydrogen placement . The target compound’s pyridinyl-thiazole moiety may influence crystallization behavior, though this remains speculative.
Biological Activity
5-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)isoxazole-3-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The unique structural features of this compound, particularly the presence of thiazole and isoxazole rings, contribute significantly to its biological efficacy.
Structural Characteristics
The compound is characterized by:
- Thiazole Ring : Imparts various biological activities.
- Isoxazole Ring : Known for its potential in medicinal chemistry.
- Pyridine Substituent : Enhances lipophilicity and cellular penetration.
These structural components enable the compound to interact with various biological targets, making it a candidate for further pharmacological studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The thiazole and isoxazole moieties are known to enhance the compound's effectiveness against various bacterial strains. For instance, compounds with similar structures have shown promising results against Gram-positive and Gram-negative bacteria .
Antifungal Activity
The compound has also been investigated for its antifungal properties. Studies suggest that it can inhibit the growth of fungi, making it a potential candidate for developing antifungal therapies .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can modulate inflammatory pathways, which is critical in treating inflammatory diseases. It may act by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .
Anticancer Potential
The anticancer activity of this compound has been explored in several studies. It has shown efficacy against various cancer cell lines, including Caco-2 (colon cancer) and A549 (lung cancer) cells. Notably, the compound induces apoptosis through mechanisms involving cell cycle regulation and mitochondrial pathways .
Case Studies
- Caco-2 Cell Line Study : A study found that the compound significantly decreased the viability of Caco-2 cells by approximately 39.8% compared to untreated controls (p < 0.001). This highlights its potential as an anticancer agent .
- A549 Cell Line Study : Another study indicated that while some derivatives showed reduced activity against A549 cells, modifications to the structure enhanced anticancer efficacy .
The mechanism by which this compound exerts its biological effects involves:
- DNA Interaction : It may bind to DNA and interfere with topoisomerase II, leading to DNA damage and apoptosis.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps:
- Formation of Thiazole Ring : Through cyclization reactions involving thiourea derivatives.
- Isoxazole Ring Formation : Achieved via 1,3-dipolar cycloaddition reactions.
- Coupling with Pyridine : Final coupling through nucleophilic substitution reactions .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)isoxazole-3-carboxamide?
- Methodological Answer : The synthesis typically involves coupling reactions between isoxazole-3-carboxylic acid derivatives and aminothiazole precursors. For example:
- Step 1 : Activation of 5-methylisoxazole-3-carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride.
- Step 2 : Reaction with 2-amino-4-(pyridin-2-yl)thiazole in acetonitrile under ambient conditions, monitored via thin-layer chromatography (TLC) to confirm completion .
- Key Conditions : Solvent choice (acetonitrile), stoichiometric ratios, and post-reaction purification via recrystallization (e.g., toluene) to isolate the product .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, particularly distinguishing pyridine, thiazole, and isoxazole resonances .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and amide (N-H) stretches .
Q. What structural insights can be derived from X-ray crystallography?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Bond Angles/Lengths : Planarity of the isoxazole-thiazole core and intermolecular interactions (e.g., hydrogen bonding between amide N-H and pyridine N atoms) .
- Packing Motifs : Centrosymmetric dimers stabilized by N-H···N hydrogen bonds, critical for understanding crystallinity and solubility .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields and purity?
- Methodological Answer :
- Factors : Temperature, solvent polarity, catalyst loading, and reaction time.
- Response Variables : Yield, purity (HPLC), and byproduct formation.
- Statistical Approach : Fractional factorial designs to minimize experiments while maximizing data robustness. For example, central composite designs can identify optimal acetonitrile-to-reactant ratios .
Q. How can computational modeling predict biological targets for this compound?
- Methodological Answer :
- Molecular Docking : Virtual screening against kinase or enzyme libraries (e.g., PFOR enzyme homology models) to assess binding affinity .
- Molecular Dynamics (MD) : Simulations (e.g., 100 ns trajectories) to evaluate stability of ligand-target complexes in physiological conditions .
- Pharmacophore Mapping : Alignment with known inhibitors (e.g., nitazoxanide derivatives) to identify critical functional groups .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HepG2 vs. MCF-7) to assess selectivity .
- Assay Standardization : Control for variables like pH (affecting protonation states) or serum content in cell culture media .
- Off-Target Profiling : Use kinome-wide screens to identify unintended interactions that may explain variability .
Q. What structure-activity relationships (SAR) govern its pharmacological activity?
- Methodological Answer :
- Core Modifications : Replace pyridin-2-yl with pyridin-4-yl to test impact on π-π stacking interactions .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl) on the thiazole ring to enhance metabolic stability .
- Bioisosteric Replacement : Substitute isoxazole with 1,2,4-oxadiazole to modulate solubility without compromising target binding .
Q. What advanced spectroscopic methods elucidate dynamic molecular behavior?
- Methodological Answer :
- Solid-State NMR : Characterize polymorphic forms and amorphous-crystalline phase transitions .
- Time-Resolved Fluorescence : Probe conformational changes in solution (e.g., solvent-dependent tautomerism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
